L-lysine-N-15N hydrochloride
Description
Significance of Stable Isotope Tracers in Quantitative Biological Systems Analysis
Stable isotope tracers are non-radioactive atoms that contain an additional neutron compared to their more abundant elemental forms. lifetechindia.comsilantes.com This subtle increase in mass does not significantly alter the chemical properties of the molecule, allowing it to participate in biological processes in the same manner as its unlabeled counterpart. lifetechindia.comcreative-proteomics.com The key advantage lies in the ability to distinguish and quantify these labeled molecules using mass spectrometry, a technique that separates ions based on their mass-to-charge ratio. nih.govnih.gov This allows for precise measurement of metabolic fluxes, protein turnover, and other dynamic cellular processes. silantes.comcreative-proteomics.com The use of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), and Deuterium (B1214612) (²H), has revolutionized our understanding of metabolism in both health and disease, providing insights that are unattainable with traditional biochemical assays. nih.govmdpi.com
Foundational Principles of Isotopic Enrichment in Biomolecules
Isotopic enrichment is the process of incorporating a stable isotope into a biomolecule. numberanalytics.com This can be achieved through various methods, including metabolic labeling, where cells or organisms are cultured in media containing nutrients enriched with stable isotopes. creative-proteomics.com As the organism grows and synthesizes new molecules, these heavy isotopes are incorporated into its proteins, nucleic acids, and metabolites. researchgate.net The extent of enrichment can be precisely controlled and measured, providing a quantitative handle on the rates of synthesis and degradation of specific biomolecules. researchgate.net The fundamental principle relies on the fact that while isotopes of an element have different masses, their chemical behavior is nearly identical, ensuring that the labeled molecules function as true tracers within the biological system. nih.gov
L-Lysine-N-15N Hydrochloride as a Specialized Reagent for Isotopic Labeling
L-lysine is an essential amino acid, meaning that most organisms cannot synthesize it and must obtain it from their diet or culture medium. nih.gov This characteristic makes it an ideal candidate for stable isotope labeling studies. This compound is a specialized form of lysine (B10760008) where both nitrogen atoms in the molecule are replaced with the heavy isotope ¹⁵N. medchemexpress.commedchemexpress.com This specific labeling provides a distinct mass shift that is readily detectable by mass spectrometry.
One of the most prominent applications of this compound is in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-biolabs.comcreative-proteomics.com In a typical SILAC experiment, one population of cells is grown in a "light" medium containing standard lysine, while another population is grown in a "heavy" medium containing this compound. After experimental treatment, the two cell populations are combined, and their proteins are analyzed by mass spectrometry. The ratio of the "heavy" to "light" peptide signals provides a precise quantification of the relative abundance of each protein between the two conditions. researchgate.netnih.gov
Evolution of Stable Isotope Tracing Methodologies in "Omics" Research
The application of stable isotope tracing has evolved significantly, becoming a cornerstone of "omics" research, which encompasses genomics, proteomics, and metabolomics. creative-proteomics.com Initially, stable isotopes were used to trace the metabolic fate of individual molecules. However, with the advent of high-resolution mass spectrometry and sophisticated data analysis tools, it is now possible to conduct global, system-wide analyses. nih.govbohrium.com
In proteomics, SILAC and other quantitative methods using labeled amino acids like this compound have enabled the large-scale quantification of thousands of proteins simultaneously, providing a global view of cellular responses to various stimuli. researchgate.netopenaccesspub.org In metabolomics, stable isotope tracing allows for the mapping of complex metabolic networks and the quantification of metabolic fluxes, revealing how cells rewire their metabolism in different physiological and pathological states. nih.govcreative-proteomics.com The integration of data from these different "omics" fields, facilitated by stable isotope labeling, is providing a more holistic and comprehensive understanding of biological systems. nih.gov
Interactive Data Table: Properties of L-lysine Isotopologues
| Compound | Molecular Formula | Isotopic Purity | Application |
| L-Lysine-15N2 hydrochloride | H2¹⁵N(CH2)4CH(¹⁵NH2)CO2H · HCl | ≥98 atom % ¹⁵N | SILAC, Metabolic Flux Analysis |
| L-Lysine-¹³C₆,¹⁵N₂ hydrochloride | H₂¹⁵N(¹³CH₂)₄¹³CH(¹⁵NH₂)¹³CO₂H · HCl | 99 atom % ¹³C, 99 atom % ¹⁵N | pSILAC, Quantitative Proteomics |
| L-Lysine-α-¹⁵N hydrochloride | H₂N(CH₂)₄CH(¹⁵NH₂)COOH·2HCl | 98 atom % ¹⁵N | Biomolecular NMR, Metabolomics |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
(2S)-6-amino-2-(15N)azanylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i8+1; |
InChI Key |
BVHLGVCQOALMSV-WWQACITASA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)[15NH2].Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Methodological Frameworks in Quantitative Proteomics Utilizing L Lysine N 15n Hydrochloride
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics. nih.govresearchgate.net This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during translation. researchgate.netthermofisher.com By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, researchers can accurately quantify differences in protein abundance between different cell populations or experimental conditions. wikipedia.org L-lysine, an essential amino acid, is a common choice for SILAC experiments. nih.govcreative-proteomics.com Its isotopically labeled form, L-lysine-N-15N hydrochloride, where both nitrogen atoms are replaced with the stable isotope nitrogen-15 (B135050), provides a distinct mass shift for precise quantification. isotope.comsigmaaldrich.com
Core Principles of Metabolic Incorporation for Proteomic Quantification
The fundamental principle of SILAC lies in the metabolic incorporation of stable isotope-labeled amino acids into the entire proteome of living cells. gbiosciences.com Cells are cultured in specialized media where a natural ("light") essential amino acid is replaced by its "heavy" isotopically labeled counterpart. carlroth.com For instance, in a typical SILAC experiment utilizing this compound, one cell population is grown in a medium containing standard L-lysine, while the other is cultured in a medium with this compound. sigmaaldrich.com
As cells divide and synthesize new proteins, they incorporate the respective "light" or "heavy" lysine (B10760008). gbiosciences.com To ensure complete labeling, cells are typically cultured for at least five doublings in the SILAC medium. nih.gov This ensures that the cellular proteins are fully saturated with the isotopic label. nih.gov After a sufficient labeling period, the two cell populations are combined, and the proteins are extracted and digested, commonly with trypsin. gbiosciences.com Trypsin specifically cleaves proteins at the C-terminus of lysine and arginine residues, ensuring that most resulting peptides will contain at least one labeled amino acid. nih.govgbiosciences.com
The mixed peptide samples are then analyzed by mass spectrometry. researchgate.net Peptides containing the "light" lysine will have a specific mass, while those with the "heavy" L-lysine-N-15N will exhibit a predictable mass shift. sigmaaldrich.com The ratio of the signal intensities of the "heavy" to "light" peptide pairs in the mass spectrum directly corresponds to the relative abundance of the protein in the two original cell populations. wikipedia.org This method minimizes quantitative errors that can arise from parallel sample processing because the samples are combined at an early stage. researchgate.net
Experimental Design Paradigms in Standard SILAC Applications
Standard SILAC experiments typically involve comparing two distinct cell populations, for example, a treated versus an untreated group or cells from different physiological states. wikipedia.org A crucial aspect of the experimental design is the "label swap" or "isotope-labeling swap" to eliminate any potential bias introduced by the isotopic labels themselves. In a biological replicate experiment, the labeling is reversed; the condition that was previously "heavy" is now labeled "light," and vice versa. nih.gov This helps to ensure that any observed differences are due to the biological conditions and not an artifact of the labeling.
The choice of amino acids for labeling is critical. Lysine and arginine are the most commonly used amino acids in SILAC because the enzyme trypsin, which is widely used in proteomics to digest proteins into peptides, cleaves specifically at these residues. nih.govgbiosciences.com This ensures that the vast majority of the resulting peptides will be labeled and thus quantifiable. uni-muenchen.de For organisms that can synthesize their own amino acids, such as yeast, it is necessary to use auxotrophic strains that cannot produce lysine and arginine to ensure complete incorporation of the labeled amino acids from the media. acs.org
A standard SILAC workflow can be summarized in the following steps:
Cell Culture and Labeling: Two cell populations are cultured in either "light" or "heavy" SILAC media for a sufficient number of cell divisions to achieve full incorporation of the labeled amino acid. nih.gov
Cell Lysis and Protein Extraction: The two cell populations are harvested and lysed.
Sample Mixing: Equal amounts of protein from the "light" and "heavy" labeled cells are mixed. researchgate.net
Protein Digestion: The mixed protein sample is digested into peptides, typically with trypsin. gbiosciences.com
Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Data Analysis: The relative abundance of proteins is determined by comparing the intensities of the "light" and "heavy" peptide pairs. wikipedia.org
Advanced SILAC Variants for Complex Proteomic Studies
To address more complex biological questions, several advanced SILAC strategies have been developed. These variants extend the capabilities of the standard SILAC method to investigate aspects such as protein dynamics and to enable comparisons of multiple samples simultaneously. nih.gov
Pulsed SILAC (pSILAC) for Time-Resolved Proteome Dynamics
Pulsed SILAC (pSILAC) is a powerful technique for studying protein synthesis and turnover rates. biorxiv.orgbiorxiv.org In a pSILAC experiment, cells are initially grown in a "light" medium and then switched to a "heavy" medium for a defined period (the "pulse"). biorxiv.org This allows for the specific labeling of newly synthesized proteins during that time window. biorxiv.orgbiorxiv.org By harvesting cells at different time points after the switch to the "heavy" medium, it is possible to monitor the rate of protein synthesis and degradation. biorxiv.org
For instance, to study the cellular response to a specific stimulus, cells can be pulsed with a "heavy" amino acid like L-lysine-¹³C₆,¹⁵N₂ hydrochloride while being treated. researchgate.net The ratio of "heavy" to "light" peptides provides a measure of the amount of newly synthesized protein relative to the pre-existing protein pool. biorxiv.org This approach has been instrumental in understanding the dynamics of protein homeostasis in various biological contexts, including drug treatment responses and cellular differentiation. biorxiv.org
Multi-plex SILAC Strategies for Comparative Proteomics
While standard SILAC is typically used for comparing two conditions, it can be extended to compare three or more states simultaneously through "multi-plex" SILAC. thermofisher.com This is achieved by using different isotopic forms of the same amino acid, each with a unique mass. For example, a three-plex SILAC experiment could use "light" lysine, "medium" lysine (e.g., L-lysine-4,4,5,5-D4), and "heavy" lysine (e.g., L-lysine-¹³C₆,¹⁵N₂) to compare three different experimental conditions. thermofisher.com
A more advanced multi-plexing strategy is NeuCode SILAC, which utilizes amino acid isotopologues with the same nominal mass but different combinations of stable isotopes (e.g., ¹³C, ²H, and ¹⁵N). nih.govthermofisher.com These subtle mass differences can be resolved by high-resolution mass spectrometers. nih.gov This technique significantly increases the multiplexing capacity, allowing for the simultaneous comparison of numerous proteomes, which is particularly valuable for large-scale studies such as analyzing the responses of multiple mutant strains to a stimulus. thermofisher.comnih.gov
Considerations for this compound and Co-labeling (e.g., 13C) in SILAC Media
The choice of isotopically labeled amino acids is a critical consideration in SILAC experiments. L-lysine-¹⁵N₂ hydrochloride provides a mass shift of +2 Da due to the two ¹⁵N atoms. sigmaaldrich.com For enhanced mass separation and clearer quantification, especially in complex spectra, doubly labeled amino acids such as L-lysine-¹³C₆,¹⁵N₂ hydrochloride are often preferred. creative-biolabs.com This compound, where all six carbon atoms are replaced with ¹³C and both nitrogen atoms with ¹⁵N, results in a larger mass shift of +8 Da, improving the accuracy of quantification.
Co-labeling with another amino acid, most commonly arginine, is a standard practice in SILAC. gbiosciences.com Since trypsin cleaves after both lysine and arginine, using labeled versions of both amino acids ensures that nearly all tryptic peptides can be quantified. uni-muenchen.de For example, a common combination in a "heavy" labeling medium is L-lysine-¹³C₆,¹⁵N₂ hydrochloride and L-arginine-¹³C₆,¹⁵N₄ hydrochloride. nih.govnih.govnih.gov
It is also important to consider potential metabolic conversions of amino acids. For instance, arginine can be converted to proline in some cell types, which can complicate data analysis by introducing the isotopic label into proline-containing peptides. nih.gov This can be mitigated by adding an excess of unlabeled proline to the culture medium. nih.gov The purity of the labeled amino acids is also paramount, with typical requirements of >99% isotope purity to ensure accurate quantification. fishersci.co.uk
Interactive Data Table: Common Isotopically Labeled Lysine and Arginine in SILAC
| Compound Name | Isotopic Label | Mass Shift (Da) | Typical Use |
| L-Lysine | Natural Abundance | 0 | Light Label |
| L-Arginine | Natural Abundance | 0 | Light Label |
| L-Lysine-4,4,5,5-D4 hydrochloride | ⁴H | +4 | Medium Label |
| L-Arginine-¹³C₆ hydrochloride | ⁶¹³C | +6 | Medium Label |
| L-Lysine-¹³C₆,¹⁵N₂ hydrochloride | ⁶¹³C, ²¹⁵N | +8 | Heavy Label |
| L-Arginine-¹³C₆,¹⁵N₄ hydrochloride | ⁶¹³C, ⁴¹⁵N | +10 | Heavy Label |
| L-Lysine-¹⁵N₂ hydrochloride | ²¹⁵N | +2 | Heavy Label |
Stable Isotope Labeling in Mammals (SILAM) for In Vivo Proteomics
Stable Isotope Labeling in Mammals (SILAM) is a powerful metabolic labeling strategy used to quantify the proteomes of entire organisms, particularly rodents, using mass spectrometry. nih.gov The core principle of SILAM involves the complete isotopic labeling of all proteins in an animal with a "heavy" isotope, such as ¹⁵N. nih.gov This is achieved by feeding the animals a specialized diet where the sole protein source is enriched with the heavy isotope. The tissues from these ¹⁵N-labeled animals then serve as a robust internal standard for quantitative proteomic analyses. nih.govckisotopes.comukisotope.com
The primary advantage of this in vivo metabolic labeling approach is that the "heavy" labeled tissues (internal standard) and the "light" unlabeled experimental tissues (e.g., from a disease model) can be mixed at the very beginning of the sample preparation process. ukisotope.comckisotopes.com This early mixing minimizes variability and systematic errors that can be introduced during complex downstream procedures like organelle isolation and protein digestion, thereby enhancing the accuracy and reproducibility of protein quantification. ukisotope.comnih.gov
Strategies for Whole Organism Isotopic Labeling in Mammalian Models
The foundational strategy for whole-organism labeling in SILAM involves replacing the standard protein source in rodent chow with one that is uniformly and highly enriched with a stable isotope. For nitrogen-15 labeling, this is commonly achieved using chow containing ¹⁵N-labeled Spirulina (a type of blue-green algae) as the exclusive protein source. ckisotopes.combuchem.comisotope.com The animal's natural metabolic processes break down the labeled protein into ¹⁵N-amino acids, which are then used for the de novo synthesis of all proteins throughout the organism. ckisotopes.comopenaccesspub.org
Achieving near-complete labeling is crucial for accurate quantification. pnas.org While a single generation of labeling can result in 90–95% incorporation, which can complicate data analysis, extending the labeling over two generations has been shown to achieve greater than 97% incorporation. pnas.org The efficiency of labeling can vary between tissues due to different protein turnover rates. Tissues with slower turnover, such as the brain and muscle, require longer periods for the ¹⁵N-labeled amino acids to fully equilibrate with the existing amino acid pools. ckisotopes.com However, protocols have been developed that result in an average ¹⁵N enrichment of at least 95% across all tissues. ckisotopes.com
An alternative to a complete ¹⁵N-labeled diet is the use of chow specifically containing ¹⁵N₂-L-lysine hydrochloride along with other essential amino acids. While total ¹⁵N labeling incorporates the isotope into all amino acids, using labeled lysine specifically introduces the heavy isotope only at lysine residues. nih.gov This approach is an extension of the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique to whole animals. nih.govnih.gov
| Labeling Strategy | Isotope Source | Typical Enrichment | Key Considerations |
| Total ¹⁵N Labeling | ¹⁵N-enriched Spirulina | >95% | Comprehensive labeling of all proteins; turnover rates can affect tissue-specific enrichment. ckisotopes.comnih.gov |
| Lysine-Specific Labeling | ¹⁵N₂-L-lysine hydrochloride | High | Targets only lysine residues; simplifies mass spectra compared to total ¹⁵N labeling. nih.gov |
Applications in Quantitative Tissue and Organ-Specific Proteomics
SILAM, utilizing compounds like ¹⁵N₂-L-lysine, has become an indispensable tool for quantitative proteomics in animal models of human disease. nih.govbuchem.com By comparing the proteomes of labeled healthy tissues with unlabeled diseased tissues, researchers can identify and quantify changes in protein abundance associated with pathology. nih.gov
One significant application is in the study of Duchenne muscular dystrophy (DMD). Using a SILAC mouse strategy with labeled lysine, researchers performed differential proteome profiling on the gastrocnemius muscles of dystrophin-deficient mdx mice versus wild-type mice. nih.gov This study quantified 789 proteins and found 73 to be significantly altered, revealing that pathways related to integrin-linked kinase, actin cytoskeleton signaling, and mitochondrial energy metabolism were affected early in the disease's pathogenesis. nih.gov
Another key area is neuroscience. SILAM has been used to quantitatively measure changes in the proteome and phosphoproteome of the rat brain during development. nih.gov In a study investigating the effects of the NMDA receptor inhibitor phencyclidine (PCP) on cortical neurons, ¹⁵N-labeled brain tissue was used as an internal standard to quantify over 10,000 phosphopeptides. nih.gov The results showed that short-term PCP treatment altered the phosphorylation of 7% of these phosphopeptides, providing insights into the molecular networks affected by NMDA receptor inhibition. nih.gov
Furthermore, SILAM has been applied to study the impact of gut microbiota on the host. In a study using gnotobiotic mice fed a ¹⁵N-labeled diet for two generations, researchers quantified 3,891 proteins in the liver and colon. pnas.org They identified 1,602 sites of lysine ε-acetylation, demonstrating that the gut microbiota can induce changes in the post-translational modification of host proteins involved in energy production and metabolism. pnas.org
Integration with High-Resolution Mass Spectrometry for Proteome Analysis
The quantitative power of SILAM is fully realized when coupled with high-resolution mass spectrometry (MS). nih.gov After mixing the heavy (¹⁵N-labeled) and light (¹⁴N-unlabeled) tissue samples, the combined protein mixture is proteolytically digested, typically with trypsin, to generate peptides. buchem.com These peptides are then separated, often by multidimensional liquid chromatography, and analyzed by a tandem mass spectrometer. buchem.com
The mass spectrometer distinguishes between the heavy and light peptide pairs based on their mass difference. ckisotopes.com Since heavy and light versions of a peptide are chemically identical, they co-elute from the chromatography column. ckisotopes.comfrontiersin.org The instrument measures the signal intensities for each peptide in the pair, and the ratio of these intensities (light/heavy) directly reflects the relative abundance of the protein in the experimental sample compared to the standard. ckisotopes.com
Data Acquisition Techniques for Isotope-Labeled Peptides
Modern high-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, are essential for SILAM data analysis. nih.govfrontiersin.orgnih.gov The primary method for data acquisition in discovery proteomics is data-dependent acquisition (DDA). frontiersin.org In DDA, the mass spectrometer performs a full scan (MS1) to detect all eluting peptide precursors and then selects the most intense ions for fragmentation and subsequent tandem mass spectrometry (MS/MS or MS2) analysis. frontiersin.org The fragmentation patterns generated in MS2 are used to identify the peptide's amino acid sequence. buchem.com
For ¹⁵N-labeled samples, high resolution is critical at both the MS1 and MS2 levels. escholarship.org High resolution in the MS1 scan is necessary to resolve the isotopic clusters of the light and heavy peptides and accurately determine their precursor masses. High resolution in the MS2 scan helps to reduce the false discovery rate (FDR) in peptide identification, which can be a challenge with ¹⁵N labeling due to the increased number of isobaric amino acid combinations. frontiersin.orgnih.gov
A challenge in DDA is that it can suffer from missing values for low-abundance proteins due to the stochastic nature of precursor selection. frontiersin.org To overcome this, targeted data acquisition strategies like Parallel Reaction Monitoring (PRM) can be employed. PRM offers an advantage for ¹⁵N-labeled samples because the heavy-labeled peptides can serve as natural internal standards to validate the targeted results, similar to the use of synthetic peptides in label-free experiments. frontiersin.org
Bioinformatic Algorithms for Relative and Absolute Protein Quantification
After data acquisition, specialized bioinformatic algorithms are required to process the complex datasets generated from SILAM experiments. Software platforms like MaxQuant and Protein Prospector are designed for this purpose. researchgate.netnih.gov
The general workflow involves several key steps:
Peptide Identification: Fragmentation spectra (MS2) are searched against a protein sequence database to identify peptides. researchgate.netnih.gov For ¹⁵N data, searches must account for the mass shift caused by the incorporation of heavy nitrogen.
Pair Finding: The software identifies corresponding ¹⁴N (light) and ¹⁵N (heavy) peptide pairs based on their mass difference, which varies depending on the number of nitrogen atoms in the peptide. nih.govresearchgate.net
Quantification: The algorithm extracts the ion chromatograms for both the light and heavy peptides and calculates the area under the curve. The ratio of these areas determines the relative abundance of the peptide. ckisotopes.com Protein-level quantification is then inferred by aggregating the ratios from multiple peptides belonging to that protein. frontiersin.org
For accurate quantification, several factors must be considered. The labeling efficiency, which is often incomplete, must be determined and used to correct the calculated ratios. frontiersin.orgnih.gov Algorithms like Census can predict the percent enrichment from the isotopic distribution of the peptides. ckisotopes.com Furthermore, advanced algorithms can perform isotope cluster pattern matching to flag incorrect assignments of the monoisotopic peak, which is a common issue with the broader isotope clusters of ¹⁵N-labeled peptides. frontiersin.orgresearchgate.net
| Bioinformatic Tool | Key Functionality | Application in ¹⁵N-Labeling |
| MaxQuant | Peptide identification and quantification. | Handles SILAC/SILAM data, allows for variable modifications for heavy amino acids, performs ratio calculation. nih.gov |
| Protein Prospector | Database searching and quantification. | Features ratio adjustment for labeling efficiency, isotope cluster pattern matching, and can handle complex ¹⁵N data. frontiersin.orgnih.gov |
| Census | Quantification algorithm. | Can predict the percent enrichment of ¹⁵N tissues from the isotopic distribution of peptides. ckisotopes.com |
| Skyline | Targeted quantification (PRM/MRM). | Useful for analyzing targeted data from ¹⁵N experiments, using heavy peptides as internal standards. frontiersin.org |
Addressing Isotope Cluster Complexity and Resolution in MS Data
A significant challenge in analyzing ¹⁵N-labeled samples is the complexity of the isotopic clusters. In contrast to SILAC where a fixed mass shift is introduced (e.g., +8 Da for ¹³C₆-Lysine), ¹⁵N labeling results in a variable mass shift for each peptide, dependent on its nitrogen count. nih.gov This complicates the identification of peptide pairs.
Moreover, incomplete labeling (e.g., 95-98% enrichment) means that the "heavy" peptide is actually a population of isotopologues with slightly different masses, creating a broad and complex isotope pattern in the MS1 spectrum. nih.govresearchgate.net This broadening can make it difficult for algorithms to correctly identify the monoisotopic peak (the peak corresponding to the peptide containing only the lightest isotopes), which is essential for accurate mass measurement and quantification. nih.gov This can lead to reduced identification rates for heavy-labeled peptides. nih.gov
High-resolution mass spectrometers are crucial for mitigating these issues. escholarship.orgacs.org Their ability to resolve fine isotopic structures helps to more accurately determine the charge state and monoisotopic peak of the peptides. Deconvolution algorithms are also employed to dissect these complex, overlapping isotopic patterns. nih.govresearchgate.net These algorithms use statistical methods, such as the least absolute shrinkage and selection operator (LASSO), to interpret the spectrum with the minimum number of required peptides and account for errors in the expected isotope pattern, thereby improving the accuracy of mass identification and quantification. researchgate.net
Applications in Quantitative Post-Translational Modification (PTM) Analysis
The ε-amino group of lysine residues is a frequent site for a wide array of post-translational modifications (PTMs), which are critical for regulating protein function, localization, and stability. nih.govnih.gov Lysine acetylation, phosphorylation, succinylation, and methylation are among the most studied PTMs that dynamically regulate cellular processes. nih.govjove.comcellsignal.com Quantitative proteomics methods that employ stable isotope labeling, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are powerful tools for investigating the dynamics of these modifications on a global scale. nih.govcreative-proteomics.com In SILAC-based experiments, L-lysine labeled with heavy isotopes, such as this compound (often in combination with 13C, e.g., L-lysine-13C6,15N2), is metabolically incorporated into the entire proteome of cultured cells. nih.govcreative-biolabs.com This allows for the direct comparison and relative quantification of protein and PTM levels between different experimental conditions using mass spectrometry (MS). creative-proteomics.com
Quantitative phosphoproteomics aims to identify and quantify changes in protein phosphorylation, a key PTM involved in cellular signaling. The use of L-lysine labeled with stable isotopes is integral to SILAC-based phosphoproteomics. By metabolically labeling cells with "heavy" lysine (and arginine), researchers can distinguish the proteomes and phosphoproteomes of different cell populations when they are mixed and analyzed together. nih.govnih.gov This approach minimizes quantitative errors that can arise from parallel sample processing. nih.gov
A prominent example of this methodology is its application in studying the signaling circuits of Chimeric Antigen Receptor (CAR)-T cells. In one study, researchers used SILAC to investigate global phosphorylation changes when CAR-T cells were co-cultured with target cancer cells. nih.gov Raji B cells (the target cells) were cultured in a "heavy" medium containing L-lysine-13C6,15N2 and L-arginine-13C6,15N4, while the CAR-T cells were cultured in a "light" medium with the corresponding unlabeled amino acids. nih.gov After co-culturing, the cells were lysed, proteins were digested, and phosphopeptides were enriched. Mass spectrometry analysis then allowed for the differentiation of phosphopeptides originating from the "heavy" Raji cells versus the "light" CAR-T cells, enabling the precise quantification of phosphorylation changes in each cell type upon their interaction. nih.gov This approach revealed unique signaling events in CAR-T cells and identified the inhibition of B cell-activating phosphorylation in the target cells. nih.gov
Other research has also utilized L-lysine-13C6,15N2 hydrochloride for SILAC-based phosphoproteomic measurements in different biological contexts, such as in neuro-2a cells, demonstrating the broad applicability of this technique. scientificlabs.co.uk
Table 1: Example of L-Lysine-13C6,15N2 in a SILAC Phosphoproteomics Study
| Parameter | Description | Reference |
|---|---|---|
| Study Focus | Analysis of global phosphorylation patterns in a CAR-T and target cell co-culture model. | nih.gov |
| "Heavy" Labeled Cells | Raji B cells (target cancer cells). | nih.gov |
| "Light" Labeled Cells | CD19-CAR T cells. | nih.gov |
| Isotopic Labels Used | "Heavy" medium contained L-lysine-13C6,15N2 and L-arginine-13C6,15N4. "Light" medium contained natural abundance isotopes. | nih.gov |
| Methodology | Cells were labeled for 8 doublings to ensure near-complete incorporation. Labeled Raji cells were co-cultured with unlabeled CAR-T cells. Phosphopeptides were enriched from mixed lysates and analyzed by LC-MS/MS. | nih.gov |
| Key Finding | The method allowed for the distinct quantification of phosphorylation events in both the effector (CAR-T) and target (Raji) cell populations, revealing specific signaling pathway activations and inhibitions. | nih.gov |
Lysine acetylation is a crucial PTM that neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, function, and interaction. nih.govnih.gov Aberrant acetylation is linked to numerous diseases. nih.gov Similar to phosphoproteomics, SILAC-based approaches using labeled lysine are employed to quantify dynamic changes in the acetylproteome. rupress.org
In a study investigating the mechanisms of autophagy, researchers used SILAC to compare the effects of resveratrol (B1683913) and spermidine (B129725) on the acetylproteome of human cells. rupress.org One cell population was grown in a "heavy" medium containing L-lysine-13C6,15N2 and L-arginine-13C6,15N4, while another was grown in a "medium" medium with L-lysine-13C6 and L-arginine-13C6. After treatment with the compounds, cytosolic, mitochondrial, and nuclear protein fractions were isolated, mixed, and analyzed. Peptides containing acetylated lysine residues were enriched using an anti-acetyllysine antibody and quantified by mass spectrometry. rupress.org This powerful approach revealed that both resveratrol and spermidine, despite having different primary targets, induced similar, widespread changes in the acetylation status of hundreds of proteins, suggesting a convergence on the acetylproteome to regulate autophagy. rupress.org
Beyond acetylation, the same methodological principles extend to other lysine modifications. For instance, quantitative analysis of lysine succinylation, another PTM that can regulate metabolism, has been achieved using methods that involve stable isotope labeling. jove.comacs.org These techniques often use a ratiometric analysis comparing endogenous modifications to those introduced chemically with stable isotope-labeled anhydrides (e.g., deuterated acetic anhydride (B1165640) or succinic anhydride). jove.comacs.orgjove.com While this is a chemical labeling approach rather than metabolic, it complements SILAC by providing a means to determine the absolute stoichiometry of a modification at a specific site. acs.orgjove.com Lysine methylation, another key regulatory PTM, is also studied using quantitative MS, often involving enrichment with specific antibodies and quantification via isotopic labeling strategies. cellsignal.com
Table 2: Example of L-Lysine-13C6,15N2 in a SILAC Acetylproteomics Study
| Parameter | Description | Reference |
|---|---|---|
| Study Focus | Comparative analysis of the effects of resveratrol and spermidine on the acetylproteome in the context of autophagy. | rupress.org |
| Isotopic Labels Used | Three-plex SILAC: "Heavy" (L-lysine-13C6,15N2 / L-arginine-13C6,15N4), "Medium" (L-lysine-13C6 / L-arginine-13C6), and "Light" (unlabeled). | rupress.org |
| Methodology | Labeled cells were treated with spermidine or resveratrol. Protein fractions (cytosolic, mitochondrial, nuclear) were isolated, mixed, and digested. Acetylated peptides were enriched via immunoprecipitation and analyzed by quantitative MS. | rupress.org |
| Key Finding | Identified and quantified changes in the acetylation of 560 lysine motifs across 375 different proteins, showing that both compounds caused convergent changes in the acetylproteome. | rupress.org |
Elucidation of Protein Turnover and Degradation Kinetics Using L Lysine N 15n Hydrochloride
Measurement of Protein Synthesis Rates in Cellular and Organismal Systems
The rate at which new proteins are created, known as the fractional synthesis rate (FSR), can be precisely measured using ¹⁵N-labeled lysine (B10760008). nih.gov Methodologies like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and in vivo labeling studies in animal models and humans rely on the incorporation of this heavy amino acid during translation. thermofisher.comthermofisher.com As new proteins are built, they incorporate the ¹⁵N-lysine, and the rate of this incorporation is directly proportional to the rate of synthesis.
In human studies, a continuous infusion of L-[α-¹⁵N]lysine allows researchers to achieve a steady-state enrichment in the plasma free amino acid pool. nih.gov By taking serial biopsies of tissues, such as muscle, and measuring the ¹⁵N enrichment in tissue proteins over time, the FSR can be calculated. nih.gov For example, one study in healthy male subjects determined the FSR of different muscle protein fractions, finding that sarcoplasmic proteins were synthesized at a rate of 3.8% per day, while myofibrillar proteins were synthesized at 1.46% per day. nih.gov
Another approach, the "flooding dose" method, involves administering a large dose of L-[α-¹⁵N]lysine to rapidly equilibrate the precursor pools for protein synthesis. nih.govtandfonline.com This technique has been validated in growing rats, showing that ¹⁵N-lysine can yield FSR values identical to those obtained with radioactive ¹⁴C-lysine, but without the burden of radioactivity. nih.govtandfonline.com This makes it a suitable method for use in larger animals and potentially in human clinical research. nih.gov
| Organ/Protein Fraction | Organism | Fractional Synthesis Rate (%/day) | Method |
| Sarcoplasmic Protein | Human | 3.8 | Continuous Infusion |
| Myofibrillar Protein | Human | 1.46 | Continuous Infusion |
| Kidney Protein | Human | ~42 | Arteriovenous Catheterization |
| Splanchnic Protein | Human | ~12 | Arteriovenous Catheterization |
| Muscle Protein | Human | ~1.5 | Arteriovenous Catheterization |
Table 1: Representative Fractional Synthesis Rates (FSR) of various proteins as determined by stable isotope labeling techniques. Data synthesized from studies using labeled amino acids to measure protein synthesis in vivo. nih.govnih.gov
Determination of Protein Degradation Rates and Half-Lives
Protein degradation is the other critical half of the turnover equation. Dynamic SILAC, or pulse-SILAC, is a powerful technique for measuring both synthesis and degradation. thermofisher.comthermofisher.com In a typical experiment, cells are switched from a "light" medium to a "heavy" medium containing ¹⁵N-lysine. thermofisher.com Over time, the pre-existing "light" proteins are gradually replaced by newly synthesized "heavy" proteins. By tracking the decay of the "light" protein signal and the rise of the "heavy" signal using mass spectrometry, researchers can calculate the degradation rate constant (kdeg) and the protein's half-life (the time required for 50% of the protein to be degraded). usherbrooke.caresearchgate.net
For instance, a study using dynamic SILAC in human HeLa cells found the average protein turnover rate corresponded to a half-life of approximately 20 hours. usherbrooke.ca Such large-scale studies allow for the analysis of thousands of proteins simultaneously, revealing that protein half-lives can vary dramatically, from minutes to effectively the entire lifespan of the organism for certain structural proteins. nih.govusherbrooke.ca These studies have also shown that protein abundance can correlate with stability, with highly abundant proteins often exhibiting longer half-lives. usherbrooke.ca
In whole-organism studies, degradation rates are often determined by measuring the rate of appearance of the labeled amino acid from the protein pool into the free amino acid pool. nih.gov In a postabsorptive (fasted) state, the appearance of unlabeled amino acids in the blood is considered a direct function of whole-body protein breakdown. nih.gov By combining arteriovenous sampling across a specific limb or organ with ¹⁵N-lysine infusion, tissue-specific degradation rates can be determined. nih.gov A study in dogs found that in the postabsorptive state, muscle protein degradation (0.454 %/h) was significantly greater than synthesis (0.318 %/h), resulting in a net release of amino acids. nih.gov
Analysis of Protein Homeostasis and Remodeling under Varying Physiological Conditions
Protein homeostasis, or proteostasis, is the maintenance of a stable and functional proteome through the balanced regulation of synthesis, folding, and degradation. nih.govunits.it Labeled lysine is instrumental in studying how cells and organisms remodel their proteomes to maintain homeostasis under different physiological states, such as fasting versus feeding, exercise, or during development and aging. embopress.orgunits.it
For example, studies in patients with end-stage renal disease (ESRD) have used stable isotopes of lysine and other amino acids to investigate how conditions like hemodialysis affect protein turnover. physiology.org One such study found that during hemodialysis, the outward transport of lysine from muscle cells increased, indicating a shift in protein homeostasis. physiology.org Similarly, investigations into the effects of prolonged bed rest have used labeled tracers to show a significant decrease in skeletal muscle and whole-body protein synthesis, demonstrating how physiological unloading leads to muscle atrophy. nih.gov
The transition from a fasted to a fed state triggers significant remodeling of the proteome. Using ¹⁵N-lysine and other tracers, researchers can quantify the switch from net protein catabolism in the fasted state to net protein anabolism after a meal. nih.gov These dynamic measurements are crucial for understanding metabolic regulation and the nutritional requirements for maintaining protein balance.
| Condition | Tissue | Effect on Protein Turnover | Tracer Used |
| Postabsorptive State | Dog Muscle | Degradation > Synthesis | L-[α-¹⁵N]lysine |
| Hemodialysis | Human Muscle | Increased outward transport of lysine | L-[2-¹⁵N]lysine |
| Prolonged Bed Rest | Human | Decreased skeletal muscle synthesis | Labeled Leucine |
Table 2: Examples of protein turnover remodeling in response to different physiological conditions. These studies utilize stable isotope tracers to quantify changes in protein synthesis and degradation. nih.govnih.govphysiology.org
Investigating Differential Protein Turnover in Response to Environmental or Genetic Perturbations
Cells must adapt their proteomes in response to external stresses or internal genetic changes. Labeled lysine enables the precise quantification of how these perturbations differentially affect the turnover of individual proteins or entire protein networks. thermofisher.com This can reveal the mechanisms by which cells respond to stress and how genetic mutations lead to disease phenotypes. nih.gov
Genetic perturbations, such as the expression of mutant proteins that cause misfolding and aggregation, can also be investigated. units.it By measuring protein half-lives, researchers can identify how these mutations selectively impair protein turnover, which is a hallmark of many neurodegenerative diseases. nih.gov Furthermore, the response to pharmacological interventions can be assessed. For example, a study using pulse-SILAC investigated the effects of the proteasome inhibitor bortezomib (B1684674) on protein degradation, identifying specific proteins whose turnover was slowed by the drug. biorxiv.org This approach is vital for understanding drug mechanisms and identifying therapeutic targets.
Applications in Metabolic Pathway Analysis and Flux Determination
Stable Isotope Tracer-Based Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a cornerstone technique for understanding cellular physiology by measuring the in vivo rates of metabolic reactions. The use of stable isotope tracers like L-lysine-N-15N hydrochloride is central to this methodology, allowing for the determination of intracellular flux distributions with high resolution.
The fundamental principle of tracer-based MFA is to introduce a labeled substrate into a biological system that is in a metabolic steady state. As the labeled substrate is metabolized, the isotopic label (in this case, ¹⁵N) is incorporated into various downstream products. The distribution of this label among different metabolites is not random; it is a direct consequence of the relative rates of the enzymatic reactions that produce and consume them.
When this compound is used, the two ¹⁵N atoms act as distinct tags. Analytical techniques, primarily mass spectrometry (MS), are employed to measure the mass isotopomer distributions (MIDs) of lysine (B10760008) and other nitrogen-containing metabolites within the cell. An isotopomer is a molecule that differs only in its isotopic composition. For example, mass spectrometry can distinguish between unlabeled lysine (M+0), lysine containing one ¹⁵N atom (M+1), and lysine containing two ¹⁵N atoms (M+2). The measured fractional abundance of these isotopomers in a given metabolite provides a quantitative fingerprint of the metabolic pathways that contributed to its synthesis or transformation. By relating these experimental MIDs to a computational model of cellular metabolism, researchers can solve for the unknown intracellular fluxes.
A typical MFA experiment using this compound involves a meticulously controlled workflow designed to accurately capture the isotopic labeling patterns within a cellular system. The key stages are outlined below.
| Step | Procedure | Rationale and Key Considerations |
| 1. Culture & Medium Design | Cells (e.g., microbial, mammalian) are cultured in a chemically defined medium where the concentrations of all nutrients, including the unlabeled L-lysine precursor, are known. | A defined medium is essential for accurate modeling, as all potential sources of nitrogen must be accounted for. |
| 2. Tracer Introduction | The culture is switched from the initial medium to an identical medium, except that the unlabeled L-lysine is replaced with a known concentration and isotopic purity of this compound. | This initiates the labeling phase. The system is allowed to reach an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant over time. |
| 3. Sampling and Quenching | At one or more time points after reaching isotopic steady state, cell samples are rapidly harvested and metabolism is instantly halted (quenched), typically using a cold solvent mixture (e.g., -80°C methanol). | Rapid quenching is critical to prevent metabolic activity from continuing post-sampling, which would alter the in vivo isotopomer distributions and lead to inaccurate results. |
| 4. Metabolite Extraction | Intracellular metabolites are extracted from the quenched cell pellets using appropriate solvent systems. | The extraction method must be efficient for polar compounds like amino acids and their derivatives. |
| 5. Analytical Measurement | The extracted metabolites are analyzed using high-resolution mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). | This step quantifies the mass isotopomer distributions (MIDs) for lysine and other relevant nitrogen-containing metabolites (e.g., glutamate (B1630785), glutamine, arginine). |
The experimental MID data are the inputs for a computational framework that calculates the metabolic fluxes. This process involves several steps:
Network Construction: A stoichiometric model of the relevant metabolic network is defined. This model includes all known biochemical reactions, their stoichiometry, and the specific atom transitions for each reaction. For nitrogen tracing, it is crucial to map the fate of the α- and ε-nitrogens of lysine separately.
Flux Simulation: Using the network model, an algorithm simulates the expected MIDs of metabolites for a given set of metabolic fluxes.
Parameter Estimation: The core of the computational analysis is an optimization routine. This routine iteratively adjusts the values of the unknown fluxes to minimize the difference between the experimentally measured MIDs and the model-simulated MIDs.
Flux Determination and Statistical Analysis: The output is a best-fit flux map that describes the rates of all reactions in the network. Statistical methods are then used to calculate confidence intervals for the estimated flux values, providing a measure of their precision.
Experimental Setup for this compound in MFA Studies
Elucidation of Lysine-Specific Biosynthetic and Catabolic Pathways
Beyond general MFA, this compound is instrumental in studying the specific pathways responsible for lysine anabolism and catabolism. The dual-labeling provides unique information on the origin and fate of its two distinct nitrogen atoms.
While feeding labeled lysine is primarily used for catabolic studies, the principles of ¹⁵N tracing are fundamental to understanding lysine biosynthesis. In these experiments, a simpler ¹⁵N source (e.g., ¹⁵N-ammonium chloride or ¹⁵N-glutamate) is typically provided, and the incorporation of the label into newly synthesized lysine is monitored. This allows for the differentiation and quantification of flux through the two major lysine biosynthetic pathways found in nature.
| Pathway Feature | Diaminopimelate (DAP) Pathway | α-Aminoadipate (AAA) Pathway |
| Organisms | Predominantly Bacteria, Archaea, Plants | Predominantly Fungi (e.g., Saccharomyces cerevisiae), Euglenids |
| Key Precursors | Aspartate and Pyruvate | Acetyl-CoA and α-Ketoglutarate |
| Source of α-Nitrogen | From the α-amino group of Aspartate, which is typically derived from Glutamate via transamination. | From Glutamate via reductive amination of α-ketoadipate. |
| Source of ε-Nitrogen | From the α-amino group of a second molecule of Glutamate, incorporated during the formation of N-succinyl-L,L-diaminopimelate. | Not applicable; the second amino group is derived from the α-amino group of the initial glutamate. |
| Tracer Implication | Feeding ¹⁵N-glutamate will result in a lysine molecule labeled with two ¹⁵N atoms (M+2), as both nitrogen atoms originate from the glutamate pool. | Feeding ¹⁵N-glutamate will result in a lysine molecule labeled with a single ¹⁵N atom (M+1), as only one nitrogen is sourced from glutamate. |
This differential labeling pattern allows researchers to determine which pathway is active in an organism and to quantify the flux directed toward lysine synthesis.
This is a primary application for this compound. By providing this dual-labeled tracer, researchers can precisely follow the fate of both nitrogen atoms as lysine is broken down. In mammals, the principal route for lysine catabolism is the saccharopine pathway.
The initial steps of this pathway clearly demonstrate the utility of the dual label:
Saccharopine Formation: L-Lysine-[¹⁵Nα, ¹⁵Nε] + α-Ketoglutarate ↔ Saccharopine-[¹⁵Nα, ¹⁵Nε] + H₂O Both ¹⁵N labels are transferred to the intermediate, saccharopine.
Saccharopine Cleavage: Saccharopine-[¹⁵Nα, ¹⁵Nε] + NAD⁺ + H₂O → L-Glutamate-[¹⁵Nα] + L-2-Aminoadipate-6-semialdehyde-[¹⁵Nε] + NADH This is the critical separation step. The α-nitrogen of lysine is transferred to α-ketoglutarate, forming ¹⁵N-labeled glutamate. The ε-nitrogen remains on the carbon backbone, which becomes aminoadipate semialdehyde.
By measuring the ¹⁵N enrichment in glutamate, researchers can directly quantify the rate of lysine catabolism through this pathway. Furthermore, the newly formed L-Glutamate-[¹⁵Nα] can participate in numerous transamination reactions, transferring its ¹⁵N label to a wide array of other amino acids (e.g., alanine, aspartate) and nitrogenous compounds. Tracking the propagation of this ¹⁵Nα label throughout the metabolome provides a detailed map of nitrogen redistribution originating specifically from lysine degradation. The fate of the ¹⁵Nε label can also be followed as aminoadipate is further metabolized.
| Reaction Step | Labeled Input(s) | Key Labeled Output(s) | Isotopic Fate |
| Lysine-ketoglutarate reductase | L-Lysine-[¹⁵Nα, ¹⁵Nε], α-Ketoglutarate | Saccharopine-[¹⁵Nα, ¹⁵Nε] | Both ¹⁵N atoms are incorporated into the saccharopine intermediate. |
| Saccharopine dehydrogenase | Saccharopine-[¹⁵Nα, ¹⁵Nε] | L-Glutamate-[¹⁵Nα], L-2-Aminoadipate-6-semialdehyde-[¹⁵Nε] | The α-nitrogen is transferred to glutamate. The ε-nitrogen remains on the aminoadipate backbone. |
| Transamination | L-Glutamate-[¹⁵Nα], Pyruvate | L-Alanine-[¹⁵Nα], α-Ketoglutarate | The ¹⁵Nα label from lysine is propagated to the broader amino acid pool. |
Interconnections between Lysine Metabolism and Other Central Metabolic Networks
The utility of this compound as a metabolic tracer extends beyond the elucidation of its own catabolic route. Its true power lies in its ability to reveal the intricate connections between lysine degradation and the core metabolic machinery of the cell. The dual 15N label provides a distinct and robust isotopic signature that can be tracked as the nitrogen atoms are transferred to other molecules, thereby mapping the flow of nitrogen throughout interconnected metabolic networks.
Lysine is a ketogenic amino acid, meaning its carbon skeleton is ultimately degraded to acetyl-CoA. This acetyl-CoA directly enters the Tricarboxylic Acid (TCA) cycle, linking lysine catabolism to cellular energy production and the synthesis of citrate. While the 15N label does not trace the carbon flow into the TCA cycle, the process of liberating the nitrogen atoms is inextricably linked to it.
The primary mechanism connecting lysine to other pathways is transamination. The α-amino group of lysine (and its downstream intermediate, α-aminoadipate) can be transferred to α-ketoglutarate, a key intermediate of the TCA cycle. This reaction, catalyzed by aminotransferases, produces glutamate. The introduction of 15N from lysine into the glutamate pool is a critical investigative event. Glutamate acts as a central hub for nitrogen metabolism, distributing nitrogen for the synthesis of other non-essential amino acids, purines, and pyrimidines.
Furthermore, the 15N-labeled glutamate can undergo oxidative deamination to release free ammonia (B1221849) (15NH3), which is subsequently incorporated into the urea (B33335) cycle for excretion. By measuring the rate of 15N appearance in urea following administration of this compound, researchers can quantify whole-body lysine catabolism and its contribution to nitrogen disposal. This provides a dynamic view of protein turnover and amino acid homeostasis.
The table below summarizes key metabolic intersections that can be investigated using this compound.
| Target Metabolite | Central Pathway | Key Intermediary Reaction | Significance of 15N Appearance |
|---|---|---|---|
| Glutamate | Amino Acid Metabolism / TCA Cycle Hub | Transamination of α-ketoglutarate | Quantifies the flux of lysine's nitrogen into the central amino acid pool, indicating the rate of lysine's entry into catabolic pathways. |
| Urea | Urea Cycle | Incorporation of 15N-ammonia or 15N from aspartate | Measures the contribution of lysine catabolism to whole-body nitrogen excretion and provides an index of irreversible protein loss. |
| Aspartate | Amino Acid Metabolism / Urea Cycle | Transamination of oxaloacetate (from 15N-glutamate) | Reveals the secondary transfer of lysine-derived nitrogen, essential for understanding nitrogen balance and the anaplerotic functions of amino acids. |
Quantification of Specific Metabolic Intermediates and Branching Ratios
A primary application of this compound is in the precise quantification of metabolic flux using isotope dilution mass spectrometry (IDMS). By introducing a known quantity of the heavy-labeled compound (the "spike") into a biological system, it serves as an ideal internal standard. The mass spectrometer can distinguish between the endogenous, unlabeled (light) metabolites and their 15N-labeled (heavy) counterparts based on their mass-to-charge ratio. For this compound, the resulting labeled lysine molecule is two mass units heavier (M+2) than its natural form (M+0).
This technique allows for the accurate measurement of not only lysine itself but also the low-abundance intermediates of its catabolic pathways, which are often difficult to detect and quantify otherwise. Key intermediates such as saccharopine and α-aminoadipate can be measured with high sensitivity and precision. By analyzing the ratio of the M+2 to M+0 peak areas for these metabolites over time, researchers can determine their absolute concentrations and, more importantly, their rates of synthesis and turnover (i.e., metabolic flux).
Beyond simple quantification, this approach is invaluable for determining branching ratios at key nodes in metabolic pathways. Lysine catabolism in mammals, for instance, is thought to proceed primarily through the saccharopine pathway in the liver. However, an alternative, the pipecolate pathway, is active in other tissues, particularly the brain. This compound allows researchers to dissect the relative contributions of these parallel pathways. By measuring the isotopic enrichment (the proportion of labeled molecules) in pathway-specific downstream products, the flux partitioning between the two branches can be calculated. For example, by comparing the 15N enrichment in saccharopine versus pipecolic acid, one can determine the percentage of lysine that is being catabolized through each route under specific physiological or pathological conditions.
The following table presents a hypothetical dataset from an IDMS experiment to illustrate the calculation of isotopic enrichment, a foundational step in flux analysis.
| Analyte | Unlabeled Mass (M+0) | Labeled Mass (M+2) | Measured Intensity (M+0) | Measured Intensity (M+2) | Calculated Isotopic Enrichment (%) |
|---|---|---|---|---|---|
| L-lysine | 146.10 | 148.10 | 8,500,000 | 1,500,000 | 15.0% |
| α-Aminoadipate | 161.07 | 163.07 | 450,000 | 50,000 | 10.0% |
Note: Isotopic Enrichment (%) is calculated as [Intensity(M+2) / (Intensity(M+0) + Intensity(M+2))] * 100. The lower enrichment in the downstream product reflects the dilution of the tracer into the endogenous pool and the time-dependent nature of metabolic conversion.
Structural and Conformational Studies Via Nuclear Magnetic Resonance Nmr Spectroscopy
Solid-State NMR Spectroscopy for Polypeptide Structure and Interactions
Solid-state NMR (ssNMR) spectroscopy is an essential technique for characterizing the structure and dynamics of biomolecules in a non-crystalline or insoluble state, which is often inaccessible to other high-resolution methods. Using ¹⁵N-labeled poly-L-lysine (PLL), ssNMR provides unique insights into polypeptide conformation and intermolecular forces.
Probing Secondary Structure Elements of L-Lysine-Containing Polymers
The conformation of polypeptides, such as the formation of α-helices and β-sheets, can be directly probed using ¹⁵N ssNMR. The ¹⁵N chemical shift of the lysine (B10760008) side-chain amino group (ε-NH₂) is sensitive to the local secondary structure. Studies on ¹⁵Nε-labeled poly-L-lysine have shown that different conformations can be distinguished based on their distinct ¹⁵N NMR signals. rsc.org For instance, the hydration of PLL can induce conformational changes, leading to the formation of separate domains of wet β-pleated sheets and wet α-helices, which are observable as separate signal components in the ¹⁵N spectrum. rsc.org The ability to form certain structures is also influenced by interactions with counterions; for example, the formation of internal salts with halogen acids, such as in poly-L-lysine hydrochloride, is possible only in the β-sheet conformation. nih.govacs.org In contrast, hydrogen-bonded complexes can exist in both α-helical and β-sheet domains. nih.govacs.org
Investigation of Acid-Base and Hydrogen Bonding Interactions within Poly-L-Lysine Structures
The ε-amino group of lysine is a key participant in acid-base chemistry and hydrogen bonding. ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectroscopy on dry, solid ¹⁵Nε-labeled poly-L-lysine reveals significant variations in the ¹⁵N chemical shift depending on the presence and nature of interacting acids. acs.org
In the absence of water, interactions with oxygen acids (like sulfuric acid or phosphoric acid) lead to the formation of hydrogen-bonded species of the type (Lys-NH₂···H-X)n. nih.govacs.org This interaction causes a low-field shift of the amino nitrogen signal. fu-berlin.de Halogen acids, such as HCl, interact differently by forming internal salts (Lys-NH₃⁺X⁻)n, a process favored in the β-sheet conformation. nih.govacs.org The ¹⁵N chemical shifts of these protonated ammonium (B1175870) groups are sensitive to the counter-anion, increasing as the size of the halogen anion increases from chloride to iodide. nih.govfu-berlin.de
Hydration dramatically affects these interactions. Upon hydration, local "ionic fluid" phases form, leading to narrowed ¹⁵N signals due to increased side-chain motion. rsc.org The replacement of N-H···Cl or N-H···Br hydrogen bonds with N-H···O hydrogen bonds upon adding water results in a characteristic high-field shift of the ¹⁵N signal. rsc.orgnih.gov
Below is a table summarizing the ¹⁵N chemical shifts of the ε-amino group of poly-L-lysine under various conditions, as determined by solid-state NMR.
| Condition | Secondary Structure | Interacting Species | ¹⁵N Chemical Shift (δ) relative to reference |
| Aqueous Solution | Random Coil | H₂O (pH > 10) | ~ -14.0 ppm |
| Aqueous Solution | Random Coil | H₂O (pH < 9) | ~ -6.0 ppm |
| Dry Solid State | β-sheet | HCl (fully doped) | Varies with counter-ion |
| Hydrated Solid State | β-sheet / α-helix | H₂O | High-field shifted vs. dry state |
Solution NMR Spectroscopy for Protein and Metabolite Characterization
In solution, the rapid tumbling of molecules averages out anisotropic interactions, allowing for high-resolution NMR spectra that can be used to study proteins and metabolites in a near-native state.
High-Resolution Metabolite Profiling and Identification
Metabolomics, the large-scale study of small molecules, often relies on NMR spectroscopy. However, the spectra of complex biological samples like serum or urine are crowded, making metabolite identification challenging. nih.gov Isotope tagging with ¹⁵N offers a powerful solution. By chemically attaching a ¹⁵N-containing tag (such as ¹⁵N-ethanolamine) to a specific functional group (like carboxylic acids), these metabolites can be selectively detected using a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov This approach filters out signals from all other molecules, producing a clean spectrum with well-dispersed peaks corresponding only to the tagged metabolites. nih.gov
While this method tags metabolites rather than using pre-labeled ones, the use of ¹⁵N-labeled L-lysine as an internal standard is crucial for quantification and for confirming identifications by comparing chemical shifts. In studies of urinary extracts, lysine has been identified as a key polar metabolite. umich.edu This ¹⁵N-tagging strategy has been shown to detect over 150 carboxyl-containing metabolites in biological samples. nih.gov
The table below provides examples of how ¹⁵N tagging enables the identification of metabolites in a complex mixture.
| Metabolite | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| Lactate | 8.11 | 120.59 |
| Alanine | 8.12 | 119.89 |
| Acetate | 7.91 | 122.95 |
| Glutamate (B1630785) | 8.18 | 120.48 |
| Lysine | 8.33 | 115.88 |
Note: Chemical shifts correspond to metabolites tagged with ¹⁵N-cholamine and are illustrative of the well-dispersed signals obtained in a 2D ¹H-¹⁵N spectrum. Data sourced from ecut.edu.cn.
Direct Monitoring of Lysine Residue Modifications (e.g., Acetylation)
Lysine acetylation is a critical post-translational modification (PTM) that regulates the function of many proteins. Detecting and quantifying this modification is essential for understanding its biological role. NMR spectroscopy using ¹⁵N-labeled proteins provides a direct and site-specific method to monitor acetylation. nih.govfrontiersin.org
In a standard 2D ¹H-¹⁵N HSQC spectrum of a uniformly ¹⁵N-labeled protein, each backbone amide group gives a unique signal. However, the side-chain amino group of lysine (ε-NH₂) typically does not appear because its protons exchange too rapidly with the water solvent. nih.govfrontiersin.org Upon acetylation, this group is converted to an amide (ε-NH-COCH₃). The rate of proton exchange for this new amide is much slower, making its ¹H-¹⁵N correlation peak observable in the HSQC spectrum. nih.govacs.org This provides an unambiguous signal for acetylation, appearing in a distinct spectral region away from the crowded backbone amide signals. acs.org
This method allows for the quantitative measurement of even low levels of acetylation. acs.org For example, 2D ¹H-¹⁵N HSQC spectra of α-Synuclein recorded after treatment with an acetylating agent showed the appearance of new peaks corresponding to the side-chain amides of acetylated lysine residues. acs.org Combining ¹⁵N labeling of the protein with the use of ¹³C-labeled acetyl-CoA can further enhance detection through ¹³C direct-detect NMR experiments. nih.govnih.gov
| Lysine Side-Chain Group | Proton Exchange Rate | ¹H-¹⁵N HSQC Signal | Typical ¹H Chemical Shift Range (ppm) |
| Amino (-NH₂) | Fast | Not Observed | N/A |
| Acetyl-amino (-NHCOCH₃) | Slow | Observed | ~7.5 - 8.5 |
Structural Elucidation of Peptides and Proteins Containing ¹⁵N-Labeled Lysine
The introduction of ¹⁵N-labeled lysine into peptides and proteins provides a powerful handle for NMR-based structural analysis. The ¹⁵N chemical shift is highly sensitive to the local chemical environment, including secondary structure, hydrogen bonding, and solvent exposure. illinois.edu This sensitivity makes ¹⁵N-labeled lysine an excellent probe for mapping protein-ligand binding sites, characterizing conformational changes, and defining intermolecular interfaces.
Selective ¹⁵N-labeling of lysine residues dramatically simplifies complex NMR spectra, particularly for large proteins or intrinsically disordered proteins (IDPs). beilstein-journals.org By observing only the signals from the labeled lysines, spectral overlap is significantly reduced, facilitating resonance assignment and structural analysis. beilstein-journals.org For instance, in a study of the interaction between the molecular tweezer CLR01 and the N-domain of the p97 protein, selective lysine labeling was instrumental in identifying the specific lysine and arginine-rich patches involved in the binding interaction. beilstein-journals.org
Furthermore, the side-chain amino groups of lysine residues are often involved in critical functional roles, such as catalysis and molecular recognition. Recent advancements in NMR techniques have enabled the direct observation of lysine side-chain NH₃⁺ groups, which are excellent probes for investigating dynamics related to hydrogen bonds and ion pairs. nih.govacs.org However, the rapid exchange of these protons with water can lead to significant line broadening in conventional ¹H-¹⁵N HSQC spectra. acs.org To overcome this, specialized pulse sequences have been developed to measure the slow transverse relaxation of the in-phase ¹⁵N coherence, resulting in sharper signals and allowing for more efficient coherence transfer. acs.org
A notable application of ¹⁵N-labeled lysine was demonstrated in the study of rhodopsin, a G protein-coupled receptor. pnas.org By incorporating [α-¹⁵N]lysine, researchers were able to observe a single, predominant signal in the HSQC spectra, which was assigned to Lys-339 located in the mobile C-terminal tail of the protein. pnas.org This selective observation provided insights into the dynamics of this specific region of the receptor. pnas.org
The table below summarizes key findings from various studies that have utilized ¹⁵N-labeled lysine for the structural elucidation of peptides and proteins.
| Protein/Peptide System | ¹⁵N Labeling Position | NMR Experiment(s) | Key Findings |
| Staphylococcal nuclease (SNase) | [¹⁵N₂]-lysine, SAIL-Lys | 1D ¹⁵N, 1D ¹³C, 3D HCCH TOCSY, HECENZ | Determined the ionization states and conformational features of lysine side chains. copernicus.org |
| Poly-L-lysine (PLL) | ¹⁵Nε | Solid-state ¹⁵N CPMAS NMR | Investigated acid-base interactions and their influence on the secondary structure (α-helix vs. β-sheet). nih.govacs.org |
| Rhodopsin | [α-¹⁵N]lysine | ¹H-¹⁵N HSQC, TROSY-HSQC | Identified a single mobile lysine residue (Lys-339) in the C-terminus. pnas.org |
| Tau protein (IDP) | Selective ¹⁵N-lysine | ¹H-¹⁵N HSQC | Mapped the binding sites of molecular tweezers to specific lysine residues. beilstein-journals.org |
| HoxD9 homeodomain-DNA complex | Uniform ¹⁵N-labeling | HISQC, (H2C)N(CC)H-TOCSY | Directly observed and assigned side-chain NH₃⁺ groups involved in DNA binding. nih.govacs.org |
This table is interactive. Click on the headers to sort the data.
Computational Chemistry and Ab Initio Calculations in NMR Data Interpretation
The interpretation of experimental NMR data can be significantly enhanced through the use of computational chemistry and ab initio calculations. These theoretical approaches provide a framework for understanding the relationship between molecular structure and NMR observables, such as chemical shifts and coupling constants. illinois.edu For ¹⁵N-labeled lysine, computational methods are particularly valuable for dissecting the various factors that influence the ¹⁵N chemical shift.
Ab initio and density functional theory (DFT) calculations have been successfully employed to compute the ¹⁵N chemical shifts of amino acids and peptides. illinois.eduresearchgate.net These calculations can help to correlate observed chemical shifts with specific structural features, such as backbone and side-chain torsion angles (φ, ψ, and χ). illinois.edu By modeling the electronic environment around the ¹⁵N nucleus, these methods can provide a deeper understanding of the effects of hydrogen bonding, electrostatic interactions, and solvent effects on the chemical shift. illinois.eduresearchgate.net
In a study on poly-L-lysine, DFT calculations were performed on methylamine-acid complexes to model the interactions of the lysine side-chain amino group. nih.govacs.org These calculations helped to explain the observed changes in the ¹⁵N chemical shifts upon protonation and interaction with different acids, revealing that the formation of hydrogen-bonded species versus internal salts is dependent on the nature of the acid and the secondary structure of the polypeptide. nih.govacs.org The computational results showed that ¹⁵N chemical shifts are maximized when the proton is centered in the hydrogen bond and decrease upon full protonation. nih.gov
The development of programs like SHIFTX has further streamlined the process of predicting protein chemical shifts from atomic coordinates. duke.edu These programs use a combination of empirically derived chemical shift hypersurfaces and classical equations to rapidly and accurately calculate ¹H, ¹³C, and ¹⁵N chemical shifts. duke.edu The agreement between calculated and experimental shifts can serve as a sensitive indicator of the quality of a protein structure. duke.edu
The table below presents a summary of how computational methods have been applied to interpret NMR data for systems containing ¹⁵N-labeled lysine.
| Computational Method | System Studied | NMR Parameter Calculated | Insights Gained |
| DFT and ab initio calculations | Methylamine-acid complexes (model for lysine side chain) | ¹⁵N chemical shifts | Elucidated the effects of protonation, hydration, and counterion identity on the ¹⁵N chemical shift of the amino group. nih.govacs.orgacs.org |
| DFT and ab initio calculations | Amino acids and peptides | ¹³C and ¹⁵N chemical shifts | Correlated chemical shifts with backbone and side-chain torsion angles (φ, ψ, χ). illinois.edu |
| SHIFTX (hybrid empirical and classical method) | General proteins | ¹H, ¹³C, and ¹⁵N chemical shifts | Provided a rapid and accurate means of predicting chemical shifts from structure, aiding in structure validation. duke.edu |
| DFT calculations | PLP aldimines in poly-L-lysine | ¹³C and ¹⁵N chemical shifts | Clarified the tautomeric equilibrium (enolimine vs. ketoenamine) and the role of hydration and acid in activating the cofactor. fu-berlin.de |
This table is interactive. Click on the headers to sort the data.
Applications in Biosynthetic Pathway Elucidation
Tracing of L-Lysine-N-15N Hydrochloride as a Precursor to Secondary Metabolites
L-lysine is a fundamental building block for a diverse array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions. The use of L-lysine labeled with ¹⁵N has been instrumental in confirming its role as a precursor and in identifying the specific nitrogen atoms that are retained in the final structures of these metabolites.
Feeding studies involving [α-¹⁵N]-L-lysine or [ε-¹⁵N]-L-lysine allow scientists to distinguish between the two nitrogen atoms of the lysine (B10760008) molecule. This is crucial for understanding the initial steps of a biosynthetic pathway, such as decarboxylation or transamination, and how the lysine skeleton is modified and incorporated into the final product. For example, L-lysine serves as a precursor for the synthesis of β-lactam antibiotics in some filamentous fungi through its catabolic product, α-aminoadipic acid. frontiersin.org The catabolism of L-lysine to α-aminoadipic acid is a key branch point, and ¹⁵N-labeling studies can help to quantify the flux of lysine through this pathway towards antibiotic production. frontiersin.org
In plants, L-lysine is the precursor to a wide variety of alkaloids. researchgate.net The decarboxylation of lysine by the enzyme lysine decarboxylase produces cadaverine (B124047), a symmetrical diamine that is a key intermediate in the biosynthesis of many of these alkaloids. nih.gov By feeding plants with ¹⁵N-labeled lysine, researchers can track the incorporation of the labeled nitrogen into cadaverine and subsequently into the final alkaloid structures. nih.gov This technique has been pivotal in understanding the biosynthesis of quinolizidine (B1214090) alkaloids and other lysine-derived natural products. researchgate.net
Furthermore, the immunosuppressant rapamycin, produced by the bacterium Streptomyces hygroscopicus, incorporates a pipecolic acid moiety, which is derived from L-lysine. Isotope labeling studies using ¹⁵N-labeled lysine have confirmed that the ε-amino group of lysine is retained during the cyclization to form pipecolic acid, while the α-amino group is lost. nih.gov
A summary of representative secondary metabolites derived from L-lysine, as confirmed by ¹⁵N labeling studies, is presented in the table below.
| Precursor | Organism Type | Resulting Secondary Metabolite Class | Specific Example | Reference(s) |
| L-lysine | Plants | Piperidine (B6355638) Alkaloids | Anabasine (B190304) | researchgate.netresearchgate.net |
| L-lysine | Plants | Quinolizidine Alkaloids | Lupanine | researchgate.net |
| L-lysine | Bacteria | Polyketides/Non-ribosomal peptides | Rapamycin (via pipecolic acid) | nih.gov |
| L-lysine | Fungi | β-lactam Antibiotics | Penicillin (via α-aminoadipate) | frontiersin.org |
| L-lysine | Plants | N-hydroxypipecolic acid derivatives | N-hydroxypipecolic acid (NHP) | mdpi.com |
Characterization of Lysine-Derived Alkaloid Biosynthesis Pathways
The biosynthesis of alkaloids, a large and diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, is a significant area of research due to their wide range of pharmacological activities. This compound has been particularly valuable in the detailed characterization of the biosynthetic pathways of several lysine-derived alkaloids.
One of the classic examples is the elucidation of the anabasine biosynthetic pathway in tobacco (Nicotiana species). Anabasine consists of a piperidine ring and a pyridine (B92270) ring. Feeding experiments with specifically labeled [α-¹⁵N]-L-lysine and [ε-¹⁵N]-L-lysine have demonstrated that the piperidine ring is derived from L-lysine. researchgate.netresearchgate.net In these studies, it was shown that the ε-¹⁵N of lysine is preferentially incorporated into the anabasine molecule, indicating that the α-amino group is lost during the formation of the piperidine ring intermediate, Δ¹-piperideine. researchgate.netresearchgate.net In genetically engineered tobacco hairy roots expressing a lysine/ornithine decarboxylase gene, feeding with ¹⁵N-L-lysine led to a significant, 13.5-fold increase in anabasine levels compared to unfed controls. researchgate.net Detailed analysis using high-resolution mass spectrometry confirmed the incorporation of two ¹⁵N atoms into anabasine in these engineered lines, providing insights into the formation of the piperidine ring from two molecules of lysine via the intermediate cadaverine. researchgate.net
The biosynthesis of quinolizidine alkaloids (QAs) in lupins is another area where ¹⁵N-labeling has been crucial. These alkaloids are formed from three molecules of lysine. Early tracer studies confirmed that the carbon skeleton and nitrogen atoms of sparteine-like QAs are derived from L-lysine. cdnsciencepub.com More refined experiments using precursors labeled with both ¹³C and ¹⁵N, such as (1-¹⁵N, 1-¹³C)cadaverine, demonstrated that both nitrogen atoms in the tetracyclic QA structure originate from the two nitrogen atoms of cadaverine, and therefore ultimately from L-lysine. researchgate.net This confirmed that the entire C₅N₂ unit of cadaverine is incorporated into the alkaloid skeleton. thermofisher.com
The table below summarizes key findings from ¹⁵N-labeling studies in the characterization of lysine-derived alkaloid biosynthesis.
| Alkaloid | Organism | Key Finding from ¹⁵N-Labeling | Labeled Precursor(s) Used | Reference(s) |
| Anabasine | Nicotiana tabacum (hairy roots) | Preferential incorporation of the ε-nitrogen of lysine. Symmetric labeling in engineered lines suggests a free cadaverine intermediate. | [α-¹⁵N]-L-lysine, [ε-¹⁵N]-L-lysine | researchgate.netresearchgate.net |
| Quinolizidine Alkaloids (e.g., Lupanine) | Lupinus species | Both nitrogen atoms of the tetracyclic structure are derived from cadaverine, and thus from L-lysine. | (1-¹⁵N, 1-¹³C)cadaverine | researchgate.net |
| Pipecolic Acid (precursor to Rapamycin) | Streptomyces hygroscopicus | The ε-amino group of lysine is retained, and the α-amino group is lost during cyclization. | [α-¹⁵N]-L-lysine, [ε-¹⁵N]-L-lysine | nih.gov |
Investigation of Novel Metabolic Routes in Microorganisms and Plants
Beyond confirming proposed biosynthetic pathways, this compound is a vital tool for the discovery and investigation of entirely new metabolic routes. By tracing the metabolic fate of the ¹⁵N label, researchers can identify previously unknown catabolic pathways and the resulting novel metabolites.
A significant discovery in plant biology was the elucidation of a novel lysine catabolic pathway in Arabidopsis thaliana that plays a major role in plant immunity. mdpi.com This pathway leads to the production of pipecolic acid (Pip) and its N-hydroxylated derivative, N-hydroxypipecolic acid (NHP), which acts as a signaling molecule to activate systemic acquired resistance (SAR) against pathogens. mdpi.com The biosynthesis of NHP from L-lysine was uncovered through a combination of genetics and metabolomics, with stable isotope labeling studies being key to confirming the metabolic connections. mdpi.com Feeding Arabidopsis with ¹⁵N-labeled lysine and tracing the label into Pip and NHP provided definitive proof of this novel metabolic route that is crucial for plant defense. mdpi.com
In another study, the expression of a lysine decarboxylase gene in Arabidopsis led to the accumulation of cadaverine and several previously uncharacterized cadaverine-derived metabolites. nih.gov By feeding these transgenic plants with [α-¹⁵N]- and [ε-¹⁵N]-L-lysine, researchers were able to confirm that these new metabolites were indeed synthesized from lysine via cadaverine. nih.gov The similar ¹⁵N incorporation ratios from both labeled precursors indicated that the metabolites were derived from the symmetrical intermediate cadaverine, and this allowed the researchers to propose novel catabolic pathways for cadaverine in plants, including oxidation, N-acetylation, and conjugation reactions. nih.gov
In the microbial world, a study on the marine bacterium Phaeobacter inhibens used stable isotope experiments with uniformly ¹³C-labeled L-lysine to investigate its degradation. This non-targeted analysis revealed that P. inhibens utilizes at least two parallel pathways for the initial steps of lysine catabolism, one proceeding via cadaverine and another, previously unobserved in this organism, via L-pipecolate. This demonstrated the power of stable isotope labeling in uncovering metabolic flexibility and previously unknown pathways in microorganisms.
The following table highlights examples of novel metabolic routes discovered or characterized using ¹⁵N-labeled lysine.
| Organism | Novel Metabolic Route/Finding | Significance | Labeled Precursor(s) Used | Reference(s) |
| Arabidopsis thaliana | Discovery of a lysine catabolic pathway to N-hydroxypipecolic acid (NHP). | Identification of a key signaling molecule and pathway in plant systemic acquired resistance. | ¹⁵N-labeled L-lysine | mdpi.com |
| Arabidopsis thaliana (transgenic) | Identification of novel cadaverine catabolic pathways (oxidation, acetylation, conjugation). | Expanded understanding of the metabolic diversification of lysine-derived compounds in plants. | [α-¹⁵N]-L-lysine, [ε-¹⁵N]-L-lysine | nih.gov |
| Phaeobacter inhibens | Identification of a parallel lysine degradation pathway via L-pipecolate. | Revealed greater metabolic versatility in bacterial lysine catabolism than previously known. | ¹³C-labeled L-lysine (inferred ¹⁵N use for nitrogen source tracking) |
Advanced Experimental Design and Methodological Considerations
Optimization of Isotope Incorporation Efficiency in Diverse Biological Systems
Achieving near-complete incorporation of L-lysine-¹⁵N₂ hydrochloride into the proteome of the biological system under study is critical for accurate quantification. Incomplete labeling can lead to under-representation of labeled peptides and errors in protein quantification. researchgate.net The goal is to replace virtually all endogenous "light" lysine (B10760008) with its "heavy" counterpart, with incorporation rates exceeding 99% being the standard for high-quality quantitative experiments. creative-proteomics.comnih.gov
Cell Culture Systems: In cell culture-based experiments, such as SILAC, optimization begins with the selection of a culture medium devoid of unlabeled lysine. duke.edu Cells are then grown for a sufficient number of passages (typically at least five to six) in this medium supplemented with L-lysine-¹⁵N₂ hydrochloride to ensure that the cellular protein is fully labeled through protein turnover and synthesis. creative-proteomics.comnih.gov The efficiency of incorporation can be influenced by the cell line used. For example, studies with Human Embryonic Kidney (HEK) 293 cells have demonstrated that selective amino acid ¹⁵N labeling is a feasible and effective strategy. nih.gov The concentration of the labeled amino acid in the medium can also be adjusted; however, for essential amino acids like lysine, the primary goal is complete replacement. nih.govcreative-proteomics.com
Animal Models: Extending metabolic labeling to whole organisms, such as rodents (a technique often called SILAM), presents additional challenges. eurisotop.com The diet is the vehicle for delivering the labeled amino acid. The palatability and nutritional content of the ¹⁵N-enriched diet can affect the health and growth of the animals, which in turn impacts labeling efficiency. openaccesspub.org To overcome this, researchers have developed optimized feeding protocols. One successful strategy involves gradually adapting female breeders to a diet containing ¹⁵N-labeled protein sources, such as labeled spirulina or bacteria, before and during pregnancy. openaccesspub.org This adaptation normalizes the weight gain of pups and significantly improves the ¹⁵N incorporation efficiency across various tissues. openaccesspub.org
Table 1: Factors Influencing Isotope Incorporation Efficiency
| Biological System | Key Optimization Factor | Description | Research Finding |
|---|---|---|---|
| Cell Culture | Number of Cell Doublings | Cells must undergo sufficient divisions in the heavy medium to dilute out the pre-existing "light" protein pool. | At least 5-6 passages are recommended to achieve >99% incorporation. creative-proteomics.comnih.gov |
| Cell Culture | Medium Composition | The culture medium must be deficient in the corresponding light amino acid to force the cells to use the labeled version. | Custom lysine-free media formulations are essential for successful SILAC experiments. duke.edu |
| Animal Models | Diet Adaptation Protocol | Gradual introduction of the labeled diet prevents adverse health effects like weight loss, which can hinder incorporation. | A gradual adaptation scheme for female mice led to normalized pup growth and significantly improved ¹⁵N incorporation in tissues. openaccesspub.org |
| Animal Models | Labeled Food Source | The source of the ¹⁵N-labeled protein in the diet must be palatable and nutritionally complete. | Diets based on ¹⁵N-labeled Spirulina or Ralstonia have been used to successfully label rodents. eurisotop.comopenaccesspub.org |
Strategies for Mitigating Isotopic Scrambling and Undesired Metabolic Conversions
Isotopic scrambling, the metabolic conversion of the labeled amino acid into other amino acids, is a significant concern in stable isotope labeling experiments. If the ¹⁵N label from lysine is transferred to other amino acids, it can confound the mass spectrometry data and lead to inaccurate protein quantification.
L-lysine is generally considered an excellent choice for metabolic labeling because it is an essential amino acid and the final steps of its biosynthesis are irreversible, which inherently reduces the likelihood of isotopic scrambling. nih.gov Similarly, arginine is also frequently used for this reason. nih.gov However, scrambling is not entirely absent in all systems and for all amino acids. For instance, significant scrambling can be observed for amino acids like glutamate (B1630785), aspartate, alanine, and others involved in central metabolic pathways like the citric acid cycle. nih.govnih.gov One well-known issue is the conversion of labeled arginine to proline, which can complicate data analysis if not accounted for.
Several strategies can be employed to minimize or prevent isotopic scrambling:
Use of Auxotrophic Cell Lines: Employing cell lines that have a genetic defect in the biosynthetic pathways of certain amino acids can prevent the conversion of the labeled amino acid. nih.gov
Cell-Free Protein Synthesis: In vitro protein synthesis systems using cell extracts (like E. coli S30 extracts) can be an effective alternative. Metabolic enzyme activity is generally lower in these systems compared to live cells, thus reducing scrambling. researchgate.net Further treatment of the extracts, for example with sodium borohydride (B1222165) (NaBH₄) to inactivate pyridoxal-phosphate (PLP) dependent enzymes like transaminases, can further suppress scrambling. researchgate.net
Tuning Culture Conditions: For some non-essential amino acids that are prone to scrambling, adjusting their concentration in the culture medium can help. Lowering the concentration of the labeled amino acid can decrease the amount available for conversion into other amino acid types. nih.gov
Inhibitors: The use of small molecule inhibitors that target specific metabolic enzymes can also help reduce scrambling. nih.gov
Sample Preparation Protocols for Integrated Proteomic and Metabolomic Analysis
The integration of proteomics with metabolomics provides a more comprehensive view of cellular function. However, this requires sample preparation protocols that can efficiently extract both proteins and small-molecule metabolites from the same biological sample. Since proteins and metabolites have vastly different chemical properties and abundances, methods are needed to separate them while preserving their integrity.
A common strategy for integrated analysis involves the following steps:
Cell Lysis and Quenching: The first step is to rapidly lyse the cells and quench all enzymatic activity to halt metabolic processes, ensuring that the measured metabolite levels reflect the true biological state at the time of collection. This is often achieved using cold organic solvents like methanol (B129727) or acetonitrile.
Fractionation: After lysis, the sample is fractionated to separate proteins from metabolites. A typical method involves protein precipitation using an organic solvent. The sample is centrifuged, and the supernatant, containing the soluble metabolites, is collected for metabolomic analysis (e.g., via LC-MS or GC-MS). nih.gov
Protein Processing: The remaining protein pellet is washed to remove any residual contaminants and then resolubilized in a buffer suitable for proteomic analysis. nih.gov This is followed by a standard bottom-up proteomics workflow:
Denaturation, Reduction, and Alkylation: Proteins are unfolded using chaotropic agents like urea (B33335), and disulfide bonds are reduced and then irreversibly alkylated to prevent refolding. nih.gov
Enzymatic Digestion: The proteins are digested into smaller peptides using a protease. Trypsin is the most commonly used enzyme as it specifically cleaves at the C-terminal side of lysine and arginine residues, a property that is highly compatible with SILAC experiments using labeled lysine and arginine. nih.govacs.org
Peptide and Metabolite Cleanup: Both the peptide fraction and the metabolite fraction are subjected to cleanup steps (e.g., solid-phase extraction) to remove salts, detergents, and other substances that could interfere with mass spectrometry analysis.
This integrated approach allows for the maximal recovery of information from a single, precious biological sample, which is particularly advantageous when working with limited material.
Development of Robust Internal Standards for Quantitative Measurements
In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known quantity to enable the precise measurement of an analyte. L-lysine-¹⁵N₂ hydrochloride and peptides derived from it are considered a gold standard for use as internal standards in quantitative proteomics. researchgate.net
Role in Isotope Dilution Mass Spectrometry: The principle is based on isotope dilution. A known amount of the "heavy" ¹⁵N-labeled lysine (or a fully labeled protein) is mixed with the "light" biological sample. eurisotop.comnih.gov Because the heavy standard is chemically identical to its light counterpart, it behaves in the exact same way during sample preparation and analysis, correcting for any sample loss or variability. eurisotop.com In the mass spectrometer, the light and heavy versions of each peptide are separated by their mass difference but co-elute chromatographically. creative-proteomics.com The ratio of the mass spectrometer signal intensities of the light (endogenous) peptide to the heavy (standard) peptide allows for highly accurate and precise quantification. nih.gov
Characterization of Standards: The development of a robust internal standard requires rigorous characterization. It is not enough to simply synthesize the labeled compound; its fitness for purpose must be validated. researchgate.net Key characterization steps include:
Identity Confirmation: Verifying the correct chemical structure. researchgate.net
Purity Assessment: Ensuring the absence of chemical or isotopic contaminants. researchgate.net
Concentration Measurement: Accurately determining the concentration of the standard. researchgate.net
Isotopic Enrichment Calculation: A critical step is to precisely measure the percentage of ¹⁵N incorporation. Even high-grade standards may not have 100% enrichment, and this value must be known to correct the quantitative data accurately. researchgate.netresearchgate.net Methods have been developed to calculate the enrichment percentage by comparing the empirical mass spectrum of a labeled peptide against a series of theoretical profiles at different enrichment rates. researchgate.net
Table 2: Characteristics of an Ideal L-lysine-¹⁵N₂ Internal Standard
| Characteristic | Importance for Quantitative Analysis | Method of Verification |
|---|---|---|
| High Isotopic Purity | Minimizes interference from unlabeled or partially labeled species, ensuring accurate ratio calculations. | Mass Spectrometry to determine the isotopic distribution and enrichment percentage. researchgate.net |
| Chemical Purity | Prevents co-eluting contaminants from suppressing or enhancing the ion signal of the analyte. | HPLC, Mass Spectrometry. |
| Known Concentration | Essential for absolute quantification, where the amount of endogenous protein is determined. | Amino Acid Analysis (AAA), Quantitative NMR (qNMR). nih.gov |
| Stability | Ensures the standard does not degrade during storage or sample preparation, maintaining its known concentration. | Long-term stability studies under defined storage conditions. |
| Co-elution with Analyte | The labeled standard must have identical chromatographic behavior to the endogenous analyte for accurate ratio measurement. | Co-injection analysis by LC-MS. creative-proteomics.com |
Integration with Other Quantitative "Omics" Methodologies
The true power of modern systems biology lies in the integration of multiple "omics" datasets to build comprehensive models of cellular processes. annualreviews.org Proteomic data generated using L-lysine-¹⁵N₂ hydrochloride can be powerfully combined with other high-throughput quantitative methods like transcriptomics, metabolomics, and lipidomics.
Proteomics and Transcriptomics: Combining quantitative proteomics (e.g., SILAC) with transcriptomics (e.g., RNA-Seq) allows researchers to investigate the flow of genetic information from gene to protein. While it is often assumed that mRNA levels correlate with protein levels, integrated studies frequently reveal significant discordances. nih.gov These differences highlight the crucial role of post-transcriptional regulation, such as variations in protein translation rates and protein degradation rates, in determining the final abundance of a protein. Such multi-omic approaches have been used to define the cellular states that are either permissive or hostile to virus infection, identifying key regulatory networks that would be missed by analyzing either transcripts or proteins alone. nih.gov
Proteomics and Metabolomics/Lipidomics: Integrating proteomics with metabolomics provides a direct link between the functional machinery of the cell (proteins, many of which are enzymes) and the outcomes of its activity (metabolites). For example, a study on salt-sensitive hypertension used a ¹⁵N-lysine tracer to follow its metabolic fate, discovering an accelerated lysine degradation pathway in the kidney. nih.gov This was linked to changes in the abundance of metabolic enzymes (the proteome) and the levels of related metabolites, including the discovery of a novel metabolite, Nε-malonyl-lysine, which connects lysine metabolism to fatty acid synthesis. nih.gov This type of integrated analysis provides mechanistic insights that bridge molecular function with physiological outcomes. annualreviews.orgfrontiersin.org
This holistic, multi-omics approach, often underpinned by stable isotope labeling with compounds like L-lysine-¹⁵N₂ hydrochloride, is essential for unraveling the complexity of biological systems in both health and disease. annualreviews.org
Future Prospects and Emerging Research Avenues for L Lysine N 15n Hydrochloride
Development of Novel Isotopic Labeling Strategies and Combinations
The versatility of L-lysine as a labeling agent is expanding through the development of novel isotopic labeling strategies. While ¹⁵N labeling is well-established, its combination with other stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H) is enabling more sophisticated experimental designs. medchemexpress.comcreative-biolabs.com
One of the prominent techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the quantitative comparison of proteomes across different cellular states. thermofisher.comsigmaaldrich.com In SILAC, cells are grown in media containing either normal ("light") or "heavy" isotopically labeled amino acids, such as L-lysine-¹⁵N₂ hydrochloride. nih.gov This leads to the incorporation of the labeled amino acid into all newly synthesized proteins. When samples from different conditions are mixed, the relative abundance of proteins can be accurately quantified by mass spectrometry by comparing the signal intensities of the light and heavy peptide pairs. nih.gov
Future strategies are likely to focus on:
Multiplexing: The use of different isotopic versions of lysine (B10760008) and other amino acids allows for the simultaneous comparison of multiple experimental conditions, increasing throughput and providing a more comprehensive view of cellular responses. thermofisher.comsigmaaldrich.com For instance, a combination of light lysine, ⁴,⁴,⁵,⁵-D₄ L-lysine, and ¹³C₆ ¹⁵N₂ L-lysine can be used for 3-plex experiments. thermofisher.com
Dynamic and Pulsed SILAC (pSILAC): These approaches are used to study protein turnover and synthesis dynamics. thermofisher.com By switching cells from a light to a heavy medium (or vice versa) and analyzing samples over time, researchers can measure the rates of protein synthesis and degradation, providing insights into cellular regulation. thermofisher.com
Combined Isotopic Labeling: The simultaneous use of ¹⁵N and ¹³C labeled lysine (L-lysine-¹³C₆,¹⁵N₂) offers enhanced mass shifts, which improves the accuracy of quantification in complex samples. medchemexpress.comcreative-biolabs.comnih.govplos.org This dual labeling is particularly valuable in distinguishing labeled peptides from the natural isotopic background.
Interactive Table: Examples of Isotopic Labeling Strategies with Lysine
| Labeling Strategy | Isotope(s) Used | Key Application |
|---|---|---|
| ¹⁵N Metabolic Labeling | ¹⁵N | Global proteome quantification, metabolic flux analysis. nih.govfrontiersin.org |
| SILAC | ¹³C, ¹⁵N, ²H | Relative protein quantification between different cell populations. sigmaaldrich.comnih.gov |
| pSILAC | ¹³C, ¹⁵N | Studying protein synthesis and turnover dynamics. |
| Dual Labeling | ¹³C and ¹⁵N | Enhanced mass shift for improved quantification accuracy. medchemexpress.comcreative-biolabs.com |
Advancements in Analytical Platforms for Enhanced Resolution and Sensitivity
The full potential of L-lysine-¹⁵N-¹⁵N hydrochloride as a research tool is realized through powerful analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ecut.edu.cnnih.gov
Mass Spectrometry: High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, are crucial for resolving the complex spectra generated in ¹⁵N-labeling experiments. frontiersin.orgnih.gov These instruments provide the mass accuracy needed to distinguish between light and heavy isotopic peaks and to accurately quantify changes in protein abundance. frontiersin.org Advancements in this area include:
Improved Fragmentation Techniques: Methods like higher-energy C-trap dissociation (HCD) provide more comprehensive fragmentation of peptides, leading to more confident protein identification. nih.gov
Targeted Proteomics: Techniques like Parallel Reaction Monitoring (PRM) offer a way to reliably quantify low-abundance proteins by selectively monitoring specific peptides, overcoming some of the challenges of data-dependent acquisition. frontiersin.org
NMR Spectroscopy: NMR is a powerful tool for studying protein structure and dynamics. chemie-brunschwig.chacs.org ¹⁵N-labeling is essential for many NMR experiments as it allows for the detection of nitrogen atoms, which are integral to the protein backbone and certain side chains. chemie-brunschwig.ch Recent developments include:
Chemoselective Isotope Tags: The use of smart isotope tags, such as ¹⁵N-cholamine, which contains an NMR-sensitive isotope and a permanently charged group for MS sensitivity, allows for the detection of the same metabolites using both NMR and MS. ecut.edu.cn This correlative approach leverages the strengths of both techniques.
Enhanced Resolution Experiments: Novel NMR experiments are being developed to exploit the ¹⁵N nucleus more efficiently, increasing the amount of isotopic information that can be obtained from a sample. bham.ac.ukresearchgate.net This can accelerate the analysis and improve the resolution of metabolic flux studies. bham.ac.uk For instance, ¹H-¹⁵N 2D NMR experiments can detect hundreds of well-resolved signals from carboxyl-containing metabolites. nih.gov
Interactive Table: Analytical Platforms for ¹⁵N-Labeled Lysine Studies
| Analytical Platform | Key Advantage | Emerging Trend |
|---|---|---|
| High-Resolution MS | High mass accuracy and sensitivity for quantification. frontiersin.orgnih.gov | Parallel Reaction Monitoring (PRM) for targeted analysis of low-abundance proteins. frontiersin.org |
| NMR Spectroscopy | Provides structural and dynamic information. chemie-brunschwig.chacs.org | Use of "smart" isotope tags for combined NMR and MS analysis. ecut.edu.cn |
Systems Biology Approaches for Comprehensive Metabolic and Proteomic Modeling
L-lysine-¹⁵N-¹⁵N hydrochloride is a key tool in systems biology, which aims to understand the complex interactions within biological systems through the integration of multiple data types.
Metabolic Flux Analysis (MFA): By tracing the path of ¹⁵N (and often ¹³C) from labeled lysine through various metabolic pathways, researchers can quantify the rates (fluxes) of these pathways. nih.govphysiology.org This provides a detailed picture of cellular metabolism and how it changes in response to different conditions. Co-labeling with ¹³C and ¹⁵N allows for the simultaneous quantification of both carbon and nitrogen fluxes, offering a more complete understanding of metabolic networks. nih.gov
Proteomic Modeling: Quantitative proteomics data generated using ¹⁵N-lysine serves as a critical input for building computational models of cellular processes. openaccesspub.org By understanding how the levels of thousands of proteins change, researchers can infer the activity of signaling pathways, regulatory networks, and other cellular functions. These models can then be used to predict how a cell will respond to perturbations, such as drug treatment or genetic modification.
The integration of transcriptomic, proteomic, and metabolomic data, all of which can be enhanced by the use of ¹⁵N-labeled compounds, is a central goal of systems biology. This holistic approach is essential for building predictive models of complex biological systems and for applications in biotechnology and medicine.
Expanding Applications in Non-Model Organisms and Complex Biological Systems
While much of the research using ¹⁵N-lysine has been conducted in well-established model organisms like E. coli, yeast, and mammalian cell lines, there is a growing interest in applying these techniques to a wider range of organisms and more complex systems. nih.govnih.gov
Non-Model Organisms: The ability to perform quantitative proteomics in non-model organisms is crucial for understanding the biology of diverse species and for applications in areas such as agriculture and environmental science. Metabolic labeling with ¹⁵N is often more cost-effective than SILAC for these applications, particularly in plants. frontiersin.org For example, ¹⁵N labeling has been successfully used to study the proteome dynamics of the green alga Chlamydomonas reinhardtii in response to heat stress. nih.gov
Complex Biological Systems: The study of host-pathogen interactions, microbial communities, and whole-animal physiology presents significant challenges. ¹⁵N-labeling offers a powerful way to track the flow of nutrients and the synthesis of proteins within these complex systems. For instance, ¹⁵N-labeled lysine has been used to study protein synthesis rates in different tissues of growing rats, providing insights into whole-body metabolism. nih.gov The use of ¹⁵N-labeled diets in mice has also been established for quantitative proteomic analysis of various tissues. openaccesspub.org
Future research will likely see the expanded use of L-lysine-¹⁵N-¹⁵N hydrochloride and other isotopic tracers to investigate the intricate molecular processes in a broader array of biological contexts, from single cells to entire ecosystems.
Q & A
Q. How is L-lysine-N-15N hydrochloride synthesized and characterized for isotopic purity?
this compound is synthesized via isotopic labeling of the ε-amino group using 15N-enriched precursors. Key steps include:
- Labeling : Incorporation of 15N at specific positions (e.g., ε-amino group) through enzymatic or chemical synthesis .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥98% isotopic purity, verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
- Characterization : Quantification of 15N enrichment using isotopic ratio mass spectrometry (IRMS) and validation of chemical identity via Fourier-transform infrared spectroscopy (FTIR) .
Q. What are the solubility and storage considerations for this compound in experimental settings?
Q. How is this compound used in metabolic pathway tracing studies?
this compound serves as a tracer in metabolic flux analysis (MFA) to quantify amino acid turnover. Applications include:
- Protein synthesis studies : Tracking lysine incorporation into cellular proteins via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Arginine biosynthesis : Investigating lysine’s role as a precursor in urea cycle intermediates, as seen in analogous studies with L-ornithine-15N .
Advanced Research Questions
Q. How to design experiments using this compound for metabolic flux analysis?
- Experimental design :
Define tracer delivery (e.g., bolus vs. continuous infusion) to achieve steady-state isotopic labeling .
Use compartmental modeling to account for intracellular vs. extracellular tracer pools .
Pair with 13C-glucose or 2H2O to study cross-pathway interactions .
- Analytical validation : Employ gas chromatography-MS (GC-MS) for high-resolution detection of 15N-labeled metabolites .
Q. What are the challenges in quantifying isotopic enrichment in complex biological matrices?
- Matrix effects : Co-eluting molecules in plasma or tissue extracts can suppress ionization in MS. Mitigate via solid-phase extraction (SPE) or derivatization .
- Background correction : Subtract natural abundance 15N (0.37%) using unlabeled controls .
- Data normalization : Express enrichment as molar percent excess (MPE) relative to baseline .
Q. How to address discrepancies in metabolic data from isotope studies?
- Contradiction analysis :
Validate tracer uptake kinetics (e.g., via time-course sampling) to rule out incomplete labeling .
Cross-check flux estimates with enzyme activity assays (e.g., lysine decarboxylase) .
Replicate experiments under controlled conditions (pH, temperature) to minimize variability .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
